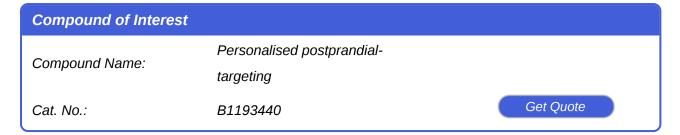


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# Technical Support Center: Continuous Glucose Monitor (CGM) Data Integrity

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This technical support center provides researchers, scientists, and drug development professionals with guidance on handling missing data from continuous glucose monitors (CGMs) during experimental procedures.

## **Troubleshooting Guide: Managing Missing CGM Data**

Missing data is a common challenge when working with CGM technology. The appropriate method for handling these gaps depends on the extent and pattern of the missing data. The following table summarizes various techniques, their applications, and their potential impact on data integrity.



Method	Description	Pros	Cons	Recommended Use Case
Complete Case Analysis (Removal)	Periods with missing data are entirely excluded from the analysis.[1][2][3]	Simple to implement.[4][5]	Can introduce bias if data is not missing completely at random (MCAR); reduces statistical power.	Acceptable for small amounts of missing data (up to 20%) that are confirmed to be missing completely at random.[1][3]
Linear Interpolation	Estimates missing values by connecting the data points before and after the gap with a straight line.[2]	Easy to implement and computationally efficient.[5]	May not accurately represent non- linear glucose fluctuations, especially for longer gaps.	Short gaps where glucose levels are expected to change linearly.
Cubic Spline Interpolation	Fits a piecewise cubic polynomial to the data points, providing a smoother interpolation than linear methods.	More accurately captures the natural, non-linear dynamics of glucose levels.	Can be more computationally intensive than linear interpolation.	Gaps of moderate length where glucose fluctuations are likely to be curvilinear.
Hot-Deck Imputation	Replaces missing values with observed values from the same participant's data that are close in time to the missing data.[1] [3]	Preserves the distribution of the original data. Shows consistently low mean relative bias.[1][3]	May not be suitable for long gaps or at the beginning/end of a dataset.	When data is missing completely at random and the dataset has sufficient observed values surrounding the gap.[1][3]



Machine Learning Techniques (e.g., Random Forest)	Utilizes algorithms to predict missing values based on patterns in the rest of the data. [6][7][8][9]	Can handle complex, non-linear relationships in the data.	Requires a larger dataset for training the model and can be computationally expensive.[1]	Large datasets with complex patterns of missingness.
Multiple Imputation	Creates multiple complete datasets by imputing the missing values multiple times. Analyses are then pooled.	Accounts for the uncertainty of the imputed values, leading to more accurate standard errors.	Complex to implement and interpret.	When the uncertainty of imputation needs to be rigorously accounted for in the statistical analysis.

## **Frequently Asked Questions (FAQs)**

Q1: What are the common causes of missing data in CGM devices?

Missing data from CGM devices can stem from various factors including:

- Sensor Malfunctions: Intermittent sensor errors can lead to gaps in data recording.[2][10]
- Signal Loss: Loss of connection between the sensor and the receiver can interrupt data transmission.[2]
- Patient Adherence Issues: Users may not wear the device continuously, leading to periods of no data.[2][10]
- Sensor Compression: Applying pressure to the sensor, often during sleep, can cause erroneous low readings or data gaps.[10]

Q2: What percentage of missing CGM data is considered acceptable in a research setting?

Generally, up to 20-30% of missing data in a 14-day CGM profile may be acceptable without significantly impacting key glycemic metrics like Time in Range (TIR).[2][11] However, for



reliable interpretation, especially for metrics like Time Below Range (TBR) in profiles with a low Glycemic Management Indicator (GMI), data loss should ideally be less than 10%.[2] For high accuracy in representing true metrics ( $R^2 > 0.95$ ), at least 70-80% of the CGM data is required. [2][6][8]

Q3: How should I decide which imputation method to use for my experiment?

The choice of imputation method depends on the percentage and pattern of missing data, as well as the specific research question. The workflow below provides a decision-making framework. For small amounts of randomly missing data, simpler methods like complete case analysis or linear interpolation may suffice.[1][3] For larger or more structured gaps, more sophisticated techniques like cubic spline interpolation or machine learning models are recommended to preserve the underlying glucose dynamics.

Q4: Are there standardized tools or methods for handling missing CGM data?

While there is a growing body of research on this topic, there are currently few standardized, universally accepted methods or specific software tools designed for handling missing CGM data in research.[12] Researchers often rely on general statistical software like R or Python to implement various imputation techniques.[12]

#### **Experimental Protocols & Methodologies**

The following outlines a general methodology for handling missing CGM data, based on common practices in cited research:

- Data Extraction and Preprocessing:
  - Extract raw CGM data from the device manufacturer's software.
  - Identify and flag periods of missing data. A common approach is to identify time gaps between consecutive readings that exceed the expected measurement interval (e.g., 5 minutes).[4]
- Characterize Missing Data:
  - Determine the percentage of missing data for each participant's CGM profile.

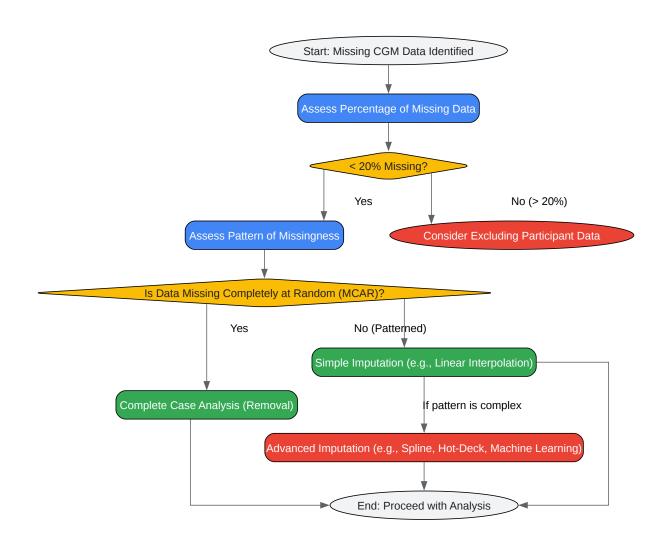


- Analyze the pattern of missingness (e.g., random, block-wise) to inform the choice of imputation method.[2][6][7][8][9]
- Select and Apply an Imputation Method:
  - Based on the characterization of missing data, select an appropriate imputation method from the table above.
  - For example, a study by Fonda et al. (2013) demonstrated a method of distributing the difference between the glucose values before and after a gap equally across the number of missing readings.[5]
- Post-Imputation Analysis:
  - Calculate glycemic metrics from the imputed dataset.
  - If using multiple imputation, pool the results from the different imputed datasets to obtain final estimates and confidence intervals.
- Sensitivity Analysis:
  - To ensure the robustness of the findings, it is good practice to perform a sensitivity analysis by comparing the results obtained using different imputation methods.

## **Decision Workflow for Handling Missing CGM Data**

The following diagram illustrates a logical workflow to guide researchers in selecting an appropriate method for handling missing CGM data.





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Caption: A decision tree for selecting a missing CGM data handling strategy.



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